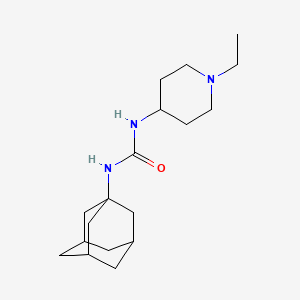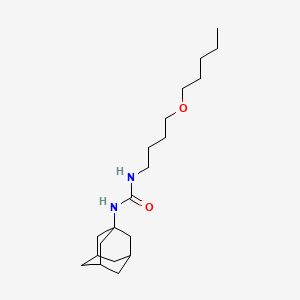
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzyl-substituted piperidine ring, and a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea typically involves the following steps:
-
Formation of the Adamantane Derivative: : The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Synthesis of the Benzyl-Piperidine Intermediate: : The benzyl-piperidine intermediate can be synthesized by reacting piperidine with benzyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
-
Coupling Reaction: : The final step involves the coupling of the adamantane derivative with the benzyl-piperidine intermediate to form the urea linkage. This can be achieved by reacting the amine group of the benzyl-piperidine with an isocyanate derivative of the adamantane compound under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the adamantane or piperidine rings.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It may be explored for use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea involves its interaction with specific molecular targets, such as receptors in the central nervous system. The adamantane moiety is known for its ability to interact with NMDA receptors, potentially modulating their activity. The benzyl-piperidine structure may also contribute to binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantan-1-yl-3-(1-phenyl-piperidin-4-yl)-urea: Similar structure but with a phenyl group instead of a benzyl group.
1-Adamantan-1-yl-3-(1-methyl-piperidin-4-yl)-urea: Contains a methyl group instead of a benzyl group.
1-Adamantan-1-yl-3-(1-ethyl-piperidin-4-yl)-urea: Contains an ethyl group instead of a benzyl group.
Uniqueness
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea is unique due to the combination of the adamantane and benzyl-piperidine moieties, which may confer distinct pharmacological properties compared to its analogs. The presence of the benzyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(1-benzylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c27-22(25-23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-26(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGIFNKYJVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)


![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)






